The synthesis of Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the esterification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid with pentafluorophenol. The reaction is commonly carried out under the following conditions:
This method allows for the formation of the ester bond while minimizing side reactions, leading to a high yield of the desired product.
The molecular structure of Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. Key features include:
The compound's structure can be represented by its SMILES notation: CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)F.
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can undergo several types of chemical reactions:
The mechanism of action for Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate primarily involves its reactivity due to the presence of both electron-withdrawing and electron-donating groups. This dual functionality allows it to act as:
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties contribute to its utility in various applications within organic chemistry and biochemistry.
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate finds applications in several scientific fields:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1